molecular formula C21H23ClN2O3 B3561032 1-(3-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

1-(3-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B3561032
M. Wt: 386.9 g/mol
InChI Key: JKJSDDYDQWXVQY-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorobenzoyl group and a 4-ethoxyphenyl group

Preparation Methods

The synthesis of 1-(3-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the acylation of piperidine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-ethoxyaniline to form the final product. The reaction conditions typically involve refluxing in an appropriate solvent such as dichloromethane or toluene.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperidine ring, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzoyl group. Common reagents for these reactions include nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity or receptor binding.

    Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. It could be a candidate for drug development, particularly in the areas of pain management or neurological disorders.

    Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the biological context and the specific targets being studied. For example, in medicinal applications, the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(3-Chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-Benzoylpiperidine: This compound lacks the 3-chloro and 4-ethoxy substituents, making it less complex and potentially less selective in its interactions.

    1-(4-Methoxybenzoyl)piperidine: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and binding properties.

    1-(3-Chlorobenzoyl)piperidine: This compound lacks the 4-ethoxyphenyl group, which may affect its overall chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-2-27-19-8-6-18(7-9-19)23-20(25)15-10-12-24(13-11-15)21(26)16-4-3-5-17(22)14-16/h3-9,14-15H,2,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJSDDYDQWXVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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